molecular formula C7H5NO5 B1595195 2,4-Dihydroxy-5-nitrobenzaldehyde CAS No. 53844-98-7

2,4-Dihydroxy-5-nitrobenzaldehyde

Cat. No.: B1595195
CAS No.: 53844-98-7
M. Wt: 183.12 g/mol
InChI Key: MWDICCJVJOMHSI-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5 It is characterized by the presence of two hydroxyl groups and one nitro group attached to a benzaldehyde core

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with xanthine oxidase, an enzyme involved in purine metabolism. This compound acts as an inhibitor of xanthine oxidase, thereby affecting the production of uric acid . Additionally, this compound interacts with other biomolecules such as chlorogenic acid, influencing the activity of the rat hepatic glucose 6-phosphatase system . These interactions highlight the compound’s potential in modulating enzymatic activities and metabolic pathways.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of xanthine oxidase can lead to reduced levels of uric acid, which in turn affects cellular metabolism and signaling pathways related to oxidative stress . Furthermore, this compound has been observed to impact gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of a stable complex between this compound and the enzyme, leading to a decrease in enzyme activity. Additionally, the compound’s interactions with other proteins and enzymes can result in changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained changes in cellular metabolism and function . These findings suggest that the compound’s biochemical properties are preserved over time, making it a reliable tool for research.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact. In a mouse model of acute hyperuricemia, a moderate dose of 10 mg/kg of this compound effectively controlled serum uric acid levels and significantly inhibited serum xanthine oxidase activity . Higher doses, such as 500 mg/kg, were found to be safe, with no general toxicity observed in treated mice . These studies indicate that this compound has a favorable safety profile and can be used at varying dosages to achieve desired biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as xanthine oxidase. By inhibiting this enzyme, the compound affects the purine metabolism pathway, leading to reduced production of uric acid . Additionally, this compound interacts with other metabolic enzymes, influencing metabolic flux and the levels of various metabolites . These interactions highlight the compound’s role in modulating key biochemical pathways and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on enzymatic activities and metabolic processes . These transport and distribution mechanisms are essential for the compound’s cellular functions and overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, this compound interacts with enzymes and other biomolecules, modulating their activities and influencing cellular processes . The precise localization of the compound within cells is essential for its biochemical effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dihydroxy-5-nitrobenzaldehyde typically involves the nitration of 2,4-dihydroxybenzaldehyde. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dihydroxy-5-nitrobenzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl and nitro functionalities that can be exploited in various synthetic and research applications .

Properties

IUPAC Name

2,4-dihydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDICCJVJOMHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352772
Record name 2,4-Dihydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53844-98-7
Record name 2,4-Dihydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-dimethoxy-5-nitro-benzaldehyde (135 mg, 0.638 mmol) and sodium methanethiolate (125 mg, 1.78 mmol) are dissolved in 4 ml of N,N-dimethylacetamide and heated at 80° C. for 26 h. The reaction mixture is diluted to 50 ml with water and extracted with dichloromethane. The aqueous layer is then acidified with 5% HCl and extracted again with dichloromethane. All of the organic layers are dried over Na2SO4, concentrated, and purified using silica gel chromatography (100% dichloromethane to 30% acetone in dichloromethane) to yield 2,4-dihydroxy-5-nitro-benzaldehyde.
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.